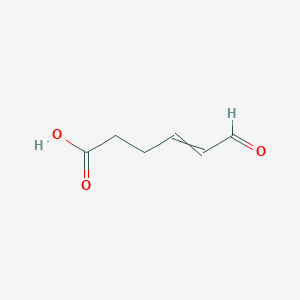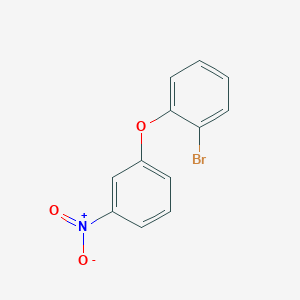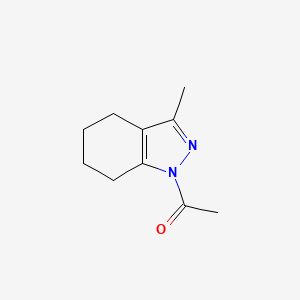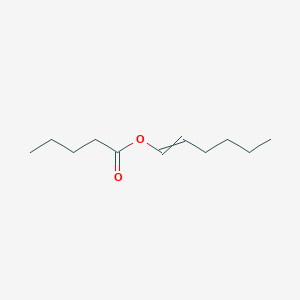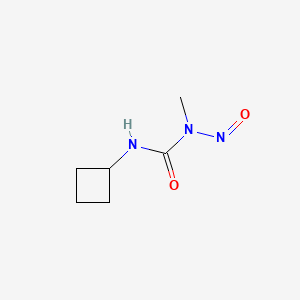
1-Cyclobutyl-3-methyl-3-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-3-methyl-3-nitrosourea is a chemical compound with the molecular formula C6H11N3O2 It is known for its unique structure, which includes a cyclobutyl ring, a methyl group, and a nitrosourea functional group
Métodos De Preparación
The synthesis of 1-Cyclobutyl-3-methyl-3-nitrosourea typically involves the reaction of cyclobutylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time .
Análisis De Reacciones Químicas
1-Cyclobutyl-3-methyl-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrosourea group into amines or other derivatives.
Substitution: The nitrosourea group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-3-methyl-3-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to interact with DNA and proteins.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-3-methyl-3-nitrosourea involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to alkylation and carbamoylation of DNA and proteins, disrupting cellular functions and leading to cytotoxic effects. The molecular targets include nucleic acids and proteins, and the pathways involved are related to DNA damage and repair mechanisms .
Comparación Con Compuestos Similares
1-Cyclobutyl-3-methyl-3-nitrosourea can be compared with other nitrosourea compounds such as:
N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU): Known for its use in chemotherapy.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU): Another chemotherapeutic agent with similar properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Propiedades
Número CAS |
81498-82-0 |
|---|---|
Fórmula molecular |
C6H11N3O2 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3-cyclobutyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C6H11N3O2/c1-9(8-11)6(10)7-5-3-2-4-5/h5H,2-4H2,1H3,(H,7,10) |
Clave InChI |
ZVKBCTNJPGLANG-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1CCC1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



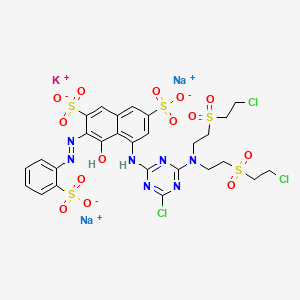
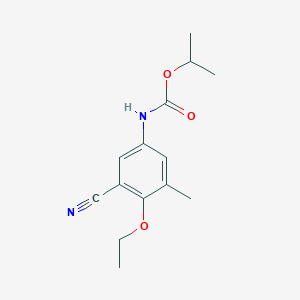
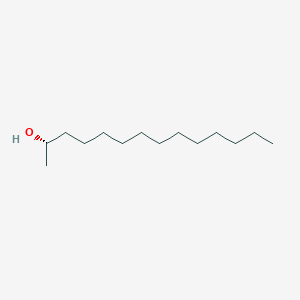
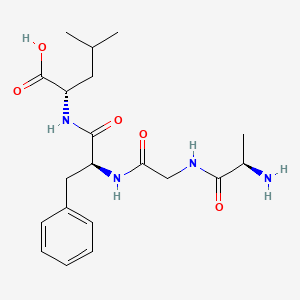
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
